molecular formula C8H7ClNNaO3S B13522546 Sodium 4-acetamido-3-chlorobenzenesulfinate

Sodium 4-acetamido-3-chlorobenzenesulfinate

Cat. No.: B13522546
M. Wt: 255.65 g/mol
InChI Key: LGQVABGOGYAVGZ-UHFFFAOYSA-M
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Description

Sodium 4-acetamido-3-chlorobenzenesulfinate is an organic compound with the molecular formula C8H8ClNO3SNa. It is a derivative of benzenesulfinic acid and is characterized by the presence of an acetamido group and a chlorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-acetamido-3-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 4-acetamido-3-chlorobenzenesulfonyl chloride with sodium sulfite. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-acetamido-3-chlorobenzenesulfinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form corresponding sulfides.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-acetamido-3-chlorobenzenesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-acetamido-3-chlorobenzenesulfinate involves its interaction with specific molecular targets and pathways. The acetamido group and the chlorine atom on the benzene ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-chlorobenzenesulfinate: Similar in structure but lacks the acetamido group.

    Sodium 4-acetamidobenzenesulfinate: Similar but without the chlorine atom.

Uniqueness

Sodium 4-acetamido-3-chlorobenzenesulfinate is unique due to the presence of both the acetamido group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H7ClNNaO3S

Molecular Weight

255.65 g/mol

IUPAC Name

sodium;4-acetamido-3-chlorobenzenesulfinate

InChI

InChI=1S/C8H8ClNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1

InChI Key

LGQVABGOGYAVGZ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+]

Origin of Product

United States

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